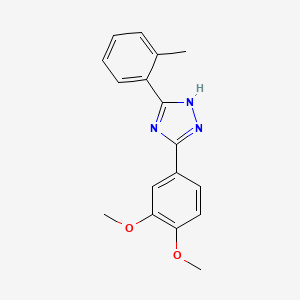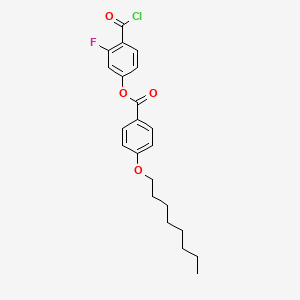
N~1~,N~2~-Dimethyl-N~1~-nonylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~2~-Dimethyl-N~1~-nonylethane-1,2-diamine is an organic compound that belongs to the class of diamines. This compound features two secondary amine functional groups and is characterized by the presence of a nonyl chain attached to the nitrogen atoms. It is a colorless liquid with a distinctive odor and is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Dimethyl-N~1~-nonylethane-1,2-diamine typically involves the reaction of nonylamine with formaldehyde and hydrogen in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired diamine. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the product.
Industrial Production Methods
In industrial settings, the production of N1,N~2~-Dimethyl-N~1~-nonylethane-1,2-diamine is carried out in large-scale reactors where the reactants are continuously fed into the system. The process is optimized to ensure high yields and purity of the product. The use of advanced catalysts and reaction conditions helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-Dimethyl-N~1~-nonylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides
Reduction: Primary amines
Substitution: Various substituted amines depending on the reagents used
Scientific Research Applications
N~1~,N~2~-Dimethyl-N~1~-nonylethane-1,2-diamine finds applications in several scientific research fields:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and as a stabilizer in polymer formulations.
Mechanism of Action
The mechanism of action of N1,N~2~-Dimethyl-N~1~-nonylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its amine groups can engage in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethylethylenediamine: A similar diamine with a shorter ethylene chain.
N,N-Diethylethylenediamine: Another diamine with ethyl groups instead of methyl groups.
N,N,N’-Trimethylethylenediamine: A trimethylated version of ethylenediamine.
Uniqueness
N~1~,N~2~-Dimethyl-N~1~-nonylethane-1,2-diamine is unique due to its longer nonyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications where other diamines may not be as effective.
Properties
CAS No. |
98093-43-7 |
|---|---|
Molecular Formula |
C13H30N2 |
Molecular Weight |
214.39 g/mol |
IUPAC Name |
N,N'-dimethyl-N'-nonylethane-1,2-diamine |
InChI |
InChI=1S/C13H30N2/c1-4-5-6-7-8-9-10-12-15(3)13-11-14-2/h14H,4-13H2,1-3H3 |
InChI Key |
PLMOUHDDLVLZMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN(C)CCNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


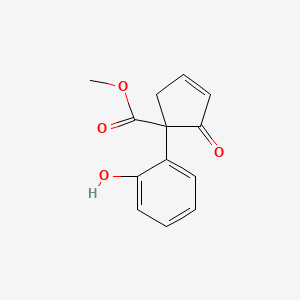

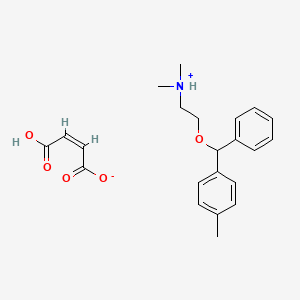
![Phthalazinium, 2-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide](/img/structure/B14337633.png)

![2-[(Dodecyloxy)methyl]-1,4,7,10-tetraoxacyclotridecan-12-OL](/img/structure/B14337642.png)
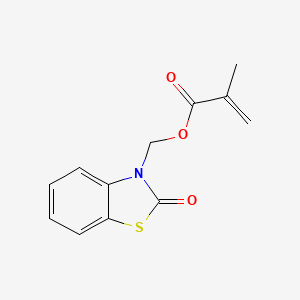
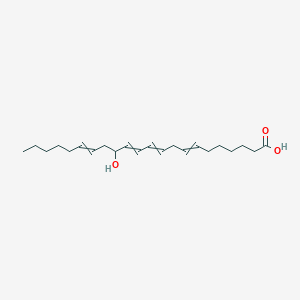
![4-N-[(4-aminophenyl)sulfamoyl]benzene-1,4-diamine](/img/structure/B14337665.png)
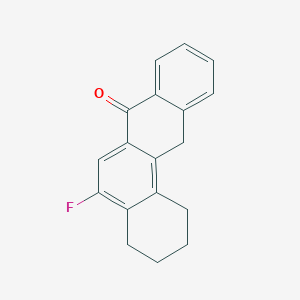
![N-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)ethyl]piperidine-1-carbothioamide](/img/structure/B14337688.png)

